![molecular formula C14H10O2 B11894099 2H-Naphtho[2,3-b]pyran-2-one, 3-methyl- CAS No. 86818-99-7](/img/structure/B11894099.png)
2H-Naphtho[2,3-b]pyran-2-one, 3-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-METHYL-2H-BENZO[G]CHROMEN-2-ONE: is a heterocyclic compound that belongs to the family of chromenes. It is characterized by a fused benzene and pyran ring system, with a methyl group attached at the third position. This compound is known for its diverse biological activities and has been the subject of extensive research in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-METHYL-2H-BENZO[G]CHROMEN-2-ONE typically involves the condensation of salicylaldehyde with methyl ketones under acidic conditions. One common method is the Pechmann condensation, where salicylaldehyde reacts with methyl acetoacetate in the presence of a strong acid catalyst like sulfuric acid. The reaction proceeds through the formation of an intermediate coumarin, which then undergoes cyclization to form the desired chromene structure .
Industrial Production Methods: In industrial settings, the synthesis of 3-METHYL-2H-BENZO[G]CHROMEN-2-ONE can be scaled up using continuous flow reactors. This allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of green chemistry principles, such as employing environmentally friendly solvents and catalysts, is also gaining popularity in the industrial production of this compound .
化学反応の分析
Types of Reactions: 3-METHYL-2H-BENZO[G]CHROMEN-2-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of dihydro derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine in acetic acid.
Major Products Formed:
Oxidation: Quinones.
Reduction: Dihydro derivatives.
Substitution: Halogenated, nitrated, or alkylated derivatives.
科学的研究の応用
3-METHYL-2H-BENZO[G]CHROMEN-2-ONE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits significant biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. It is often used in the development of new pharmaceuticals.
Medicine: Due to its biological activities, it is being investigated for potential therapeutic applications, particularly in the treatment of cancer and infectious diseases.
作用機序
The biological activities of 3-METHYL-2H-BENZO[G]CHROMEN-2-ONE are primarily attributed to its ability to interact with various molecular targets and pathways:
Anticancer Activity: The compound induces apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation through the modulation of signaling pathways such as PI3K/Akt and MAPK.
Antimicrobial Activity: It disrupts microbial cell membranes and inhibits the synthesis of essential biomolecules, leading to cell death.
Anti-inflammatory Activity: The compound inhibits the production of pro-inflammatory cytokines and mediators by modulating the NF-κB signaling pathway.
類似化合物との比較
- 3-METHYL-2H-CHROMEN-2-ONE
- 2H-BENZO[G]CHROMEN-2-ONE
- 3-METHYL-2H-BENZO[H]CHROMEN-2-ONE
Comparison:
- 3-METHYL-2H-CHROMEN-2-ONE: Lacks the fused benzene ring, resulting in different biological activities and chemical reactivity.
- 2H-BENZO[G]CHROMEN-2-ONE: Similar structure but without the methyl group, which can affect its biological activity and solubility.
- 3-METHYL-2H-BENZO[H]CHROMEN-2-ONE: Similar structure but with a different position of the fused benzene ring, leading to variations in its chemical and biological properties .
3-METHYL-2H-BENZO[G]CHROMEN-2-ONE stands out due to its unique combination of structural features, which confer distinct biological activities and chemical reactivity, making it a valuable compound in various fields of research and industry.
特性
CAS番号 |
86818-99-7 |
|---|---|
分子式 |
C14H10O2 |
分子量 |
210.23 g/mol |
IUPAC名 |
3-methylbenzo[g]chromen-2-one |
InChI |
InChI=1S/C14H10O2/c1-9-6-12-7-10-4-2-3-5-11(10)8-13(12)16-14(9)15/h2-8H,1H3 |
InChIキー |
YHLYCNMZANDXMJ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=CC3=CC=CC=C3C=C2OC1=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



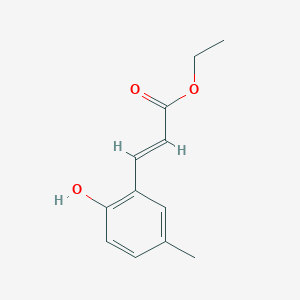
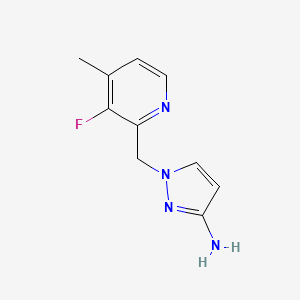


![6-(Pyridin-3-ylmethoxy)-2-azaspiro[3.3]heptane](/img/structure/B11894055.png)
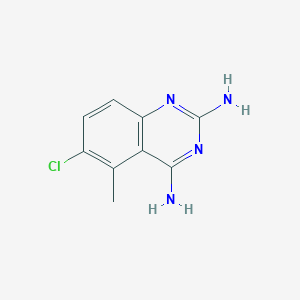
![7-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carbonitrile](/img/structure/B11894058.png)
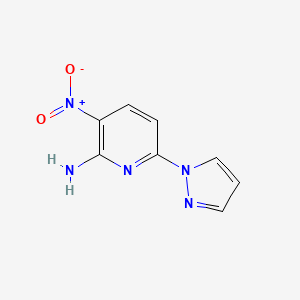
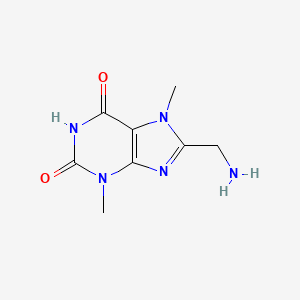


![Ethyl 5-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate](/img/structure/B11894097.png)

